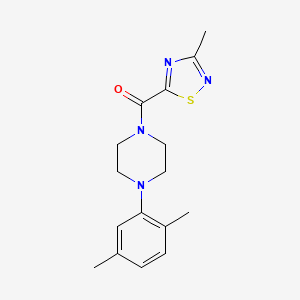

(4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a complex organic molecule that features a piperazine ring substituted with

Biologische Aktivität

Introduction

The compound (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N4OS

- Molecular Weight : 302.39 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- Inhibition of Cancer Cell Lines : The compound exhibited significant inhibitory effects against various cancer cell lines. For example, a related thiadiazole derivative demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. The presence of the thiadiazole ring is crucial for its interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens.

Research Insights:

- Antimicrobial Efficacy : Studies indicate that thiadiazole derivatives can inhibit the growth of various microbial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Comparative Analysis : In comparison to standard antibiotics, certain derivatives have shown enhanced activity against resistant strains, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research has indicated that compounds similar to (4-(2,5-Dimethylphenyl)piperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic activity, thereby potentially alleviating symptoms of depression .

Antipsychotic Effects

The compound's structural components suggest potential antipsychotic effects. Piperazine derivatives have been linked to dopamine receptor antagonism, which is a common mechanism for antipsychotic medications. Preliminary studies indicate that this compound may modulate dopaminergic pathways, offering a new avenue for treating psychotic disorders .

Serotonin Receptor Modulation

The piperazine ring in the compound facilitates binding to serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A subtypes. This interaction can lead to increased serotonin levels in the synaptic cleft, promoting mood enhancement and anxiolytic effects .

Dopamine Receptor Interaction

Similar to other piperazine derivatives, this compound may act as an antagonist at dopamine D2 receptors. This action is crucial in managing psychotic symptoms and could provide therapeutic benefits in schizophrenia and related disorders .

Clinical Trials

Recent clinical trials involving piperazine-based compounds have shown promising results in treating depression and anxiety disorders. For instance, a trial assessing the efficacy of a similar piperazine derivative demonstrated significant improvement in patient-reported outcomes compared to placebo .

In Vitro Studies

In vitro studies have confirmed the binding affinity of this compound to both serotonin and dopamine receptors. These studies utilized radiolabeled ligands to quantify receptor interactions, providing a robust understanding of the pharmacodynamics involved .

Eigenschaften

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-methyl-1,2,4-thiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-11-4-5-12(2)14(10-11)19-6-8-20(9-7-19)16(21)15-17-13(3)18-22-15/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOGDSVEMNBRLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NC(=NS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.